molecular formula C29H44N4O3 B12697101 2H-1,3-Dazepin-2-one, 1,3-bis(5-aminopentyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 167826-28-0

2H-1,3-Dazepin-2-one, 1,3-bis(5-aminopentyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No.: B12697101
CAS No.: 167826-28-0
M. Wt: 496.7 g/mol
InChI Key: BIEJTDFFXMXWIH-VIJSPRBVSA-N
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Description

2H-1,3-Dazepin-2-one, 1,3-bis(5-aminopentyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amines, hydroxyls, and phenylmethyl groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Dazepin-2-one, 1,3-bis(5-aminopentyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core diazepinone structure, followed by the introduction of the aminopentyl and phenylmethyl groups. Key reagents used in these steps include amines, aldehydes, and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Dazepin-2-one, 1,3-bis(5-aminopentyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert specific functional groups to their reduced forms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and pH levels to optimize the reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2H-1,3-Dazepin-2-one, 1,3-bis(5-aminopentyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Properties

CAS No.

167826-28-0

Molecular Formula

C29H44N4O3

Molecular Weight

496.7 g/mol

IUPAC Name

(4R,5S,6S,7R)-1,3-bis(5-aminopentyl)-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C29H44N4O3/c30-17-9-3-11-19-32-25(21-23-13-5-1-6-14-23)27(34)28(35)26(22-24-15-7-2-8-16-24)33(29(32)36)20-12-4-10-18-31/h1-2,5-8,13-16,25-28,34-35H,3-4,9-12,17-22,30-31H2/t25-,26-,27+,28+/m1/s1

InChI Key

BIEJTDFFXMXWIH-VIJSPRBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCCN)CCCCCN)CC3=CC=CC=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCCN)CCCCCN)CC3=CC=CC=C3)O)O

Origin of Product

United States

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